Fmoc-l-tyr(3-tbu)-oh
Description
Significance as a Protected Amino Acid Derivative in Synthetic Chemistry
In the intricate process of peptide synthesis, protecting reactive functional groups is paramount to prevent unwanted side reactions. iris-biotech.de Fmoc-L-Tyr(3-tBu)-OH serves as a crucial building block, especially in solid-phase peptide synthesis (SPPS). chemimpex.comdiscofinechem.com The Fmoc group, which shields the alpha-amino group of the tyrosine, is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). iris-biotech.dediscofinechem.com This is a key feature of the Fmoc/tBu orthogonal protection strategy. wikipedia.orgresearchgate.net
The tert-Butyl group, on the other hand, protects the phenolic hydroxyl group of the tyrosine side chain. wikipedia.org This protection is vital to prevent acylation of the hydroxyl group during the coupling steps of peptide synthesis. caymanchem.comchemicalbook.com The tBu group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support, often using strong acids like trifluoroacetic acid (TFA). iris-biotech.de This orthogonal nature, where one protecting group is removed under basic conditions and the other under acidic conditions, allows for selective deprotection and is a cornerstone of modern peptide synthesis. wikipedia.orgresearchgate.net The use of this compound enhances the efficiency of peptide synthesis by preventing the unproductive consumption of activated amino acids in side reactions, leading to higher yields and purities of the final peptide. chemimpex.comchemicalbook.compeptide.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 71989-38-3 peptide.comchemimpex.com |
| Molecular Formula | C28H29NO5 peptide.comchemimpex.com |
| Molecular Weight | 459.5 g/mol peptide.comiris-biotech.de |
| Appearance | White powder chemimpex.com |
| Melting Point | 145 - 162 °C chemimpex.com |
| Purity | ≥98.0% (HPLC) sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C iris-biotech.desigmaaldrich.comsigmaaldrich.com |
Evolution of Protecting Group Strategies in Peptide Synthesis with Tyrosine Residues
The synthesis of peptides has undergone significant evolution since its inception. Early methods in solution-phase synthesis were laborious and often resulted in low yields. The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field. wikipedia.org Initial SPPS strategies commonly employed the Boc (tert-butyloxycarbonyl) protecting group for the alpha-amino function, which is removed with moderate acid, and benzyl-based groups for side-chain protection, which require strong acid for cleavage. nih.gov
The introduction of the Fmoc group by Carpino and Han in 1970 offered a milder alternative for Nα-protection. nih.gov The Fmoc/tBu strategy gained prominence in the late 1970s for solid-phase applications. nih.gov This approach provided a more orthogonal system, as the Fmoc group's lability to base contrasted with the acid-lability of the tBu and other side-chain protecting groups. iris-biotech.de
For tyrosine, various side-chain protecting groups have been explored. While unprotected tyrosine can sometimes be used for the synthesis of short peptides, the risk of side-chain acylation makes protection preferable for longer or more complex sequences. chemicalbook.compeptide.com The tert-Butyl (tBu) ether has become a standard choice due to its stability under the basic conditions used for Fmoc removal and its clean cleavage with acid. Other protecting groups for the tyrosine hydroxyl function, such as the 2-chlorotrityl (Clt) group, have also been developed, offering different deprotection characteristics that can be advantageous in specific synthetic contexts. iris-biotech.de The Clt group, for instance, can be selectively removed with dilute TFA, leaving tBu-based protecting groups intact. iris-biotech.de This continuous development of protecting group strategies has been crucial for advancing the synthesis of increasingly complex peptides.
Overview of Research Areas Utilizing this compound
The versatility and effectiveness of this compound have made it a staple in numerous areas of scientific research. Its primary application lies in the synthesis of peptides and proteins for a wide range of studies. chemimpex.comchemimpex.com
Key Research Applications:
Drug Development: This compound is integral to the development of peptide-based therapeutics. chemimpex.comchemimpex.com These synthetic peptides can be designed to target specific biological pathways with high specificity, with applications in areas such as cancer therapy and neuroscience. chemimpex.com The stability and bioavailability of these peptide drugs can be enhanced through the precise control offered by Fmoc chemistry. chemimpex.comchemimpex.com
Bioconjugation: this compound is used in bioconjugation, the process of linking peptides to other molecules like drugs or imaging agents. chemimpex.comchemimpex.com This is critical for creating targeted drug delivery systems and diagnostic tools. chemimpex.com
Protein Engineering: Researchers utilize this derivative to modify proteins to study their structure-function relationships. chemimpex.comchemimpex.com By incorporating modified tyrosine residues, scientists can investigate how specific amino acids contribute to a protein's stability, activity, and interactions. chemimpex.com
Proteomics and Structural Biology: Synthetic peptides created using this compound serve as important tools in proteomics for protein identification and quantification. openaccessjournals.com They are also used in structural biology to study protein folding and binding interactions. openaccessjournals.com
"Difficult" Peptide Sequences: The related dipeptide derivative, Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH, which incorporates a pseudoproline moiety, is particularly useful for synthesizing aggregation-prone or "difficult" peptide sequences by disrupting the formation of secondary structures that can hinder the synthesis process. chempep.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKXHUJAUIQIGY-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Tyr 3 Tbu Oh
Established Synthetic Routes and Reaction Mechanisms
The synthesis generally proceeds by first protecting the phenolic hydroxyl group of tyrosine, followed by the introduction of the Fmoc group onto the alpha-amino group.
The introduction of the Fmoc group onto the alpha-amino terminus is a crucial step, typically achieved through acylation reactions. The most common reagents for this transformation are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) total-synthesis.comacs.org.
Mechanism with Fmoc-Cl: Fmoc-Cl reacts with the nucleophilic amino group of the protected tyrosine derivative. This is often performed under Schotten-Baumann conditions, employing a mild base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a mixed solvent system, typically water and an organic co-solvent like dioxane or tetrahydrofuran (B95107) (THF) total-synthesis.comgoogle.com. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, facilitating the nucleophilic attack of the amine on the highly reactive carbonyl of Fmoc-Cl. The reaction proceeds via nucleophilic acyl substitution, with chloride acting as the leaving group total-synthesis.com. Careful pH control, generally between 8-10, is essential to ensure optimal reactivity of the amine while minimizing hydrolysis of the Fmoc-Cl google.com.
Mechanism with Fmoc-OSu: Fmoc-OSu is another widely used reagent, often preferred due to its greater stability and ease of handling compared to Fmoc-Cl total-synthesis.com. The reaction mechanism is similar, involving the nucleophilic attack of the amino group on the activated carbonyl of Fmoc-OSu. This reaction also typically occurs in aqueous-organic solvent mixtures with a base, such as NaHCO₃ or Na₂CO₃, to maintain an appropriate pH google.comgoogle.comrsc.org. The N-hydroxysuccinimide (OSu) moiety acts as a good leaving group. Studies indicate that Fmoc-OSu can offer easier control and fewer side reactions compared to Fmoc-Cl .
The phenolic hydroxyl group of tyrosine is susceptible to acylation during peptide coupling steps, necessitating its protection. The tert-butyl (tBu) ether is a common and effective protecting group for this purpose, being stable to the basic conditions used for Fmoc deprotection but readily removable under acidic conditions peptide.comcaymanchem.comrsc.orgsigmaaldrich.com.
Isobutylene (B52900) with Acid Catalysis: A prevalent method involves the reaction of tyrosine (or its ester derivative) with isobutylene in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) google.comnii.ac.jpthieme-connect.com. The mechanism involves the acid-catalyzed protonation of isobutylene, generating a tert-butyl carbocation. This carbocation then undergoes electrophilic attack on the phenolic oxygen atom of tyrosine, forming the tert-butyl ether nii.ac.jpthieme-connect.com. This reaction can require prolonged reaction times, sometimes up to several days, and careful control of conditions to optimize yield and selectivity nii.ac.jp.
tert-Butyl Halides with Base: While less commonly cited specifically for Fmoc-L-Tyr(3-tBu)-OH synthesis, tert-butyl halides can also be used for ether formation. This typically involves a strong base to deprotonate the phenol (B47542), followed by nucleophilic attack on the tert-butyl halide. However, tert-butyl halides are prone to elimination reactions, making this route less favored for efficient tert-butylation compared to isobutylene thieme-connect.com.
Other tert-Butylating Agents: Various other tert-butylating agents have been reported for carboxylic acids and alcohols, including di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butyl trichloroacetimidate, and N,N-dimethylformamide di-tert-butyl acetal (B89532) nii.ac.jpthieme-connect.com. While these may be applicable, the isobutylene/acid catalysis method remains a cornerstone for phenol protection in tyrosine derivatives.
The sequence of protection can vary. Some routes may protect the hydroxyl group first, then introduce the Fmoc group to O-tert-butyl-L-tyrosine google.comchemicalbook.compatsnap.com. Other approaches might involve protecting the amino group first, then the hydroxyl group. However, the common precursor for this compound is often O-tert-butyl-L-tyrosine, which is then subjected to Fmoc protection google.comchemicalbook.compatsnap.com.
Optimization of Synthesis Protocols and Conditions
Significant research has focused on refining the synthesis of this compound to enhance efficiency, yield, and environmental sustainability.
Optimization efforts typically target reaction parameters such as temperature, reaction time, solvent choice, reagent stoichiometry, and purification methods. For instance, the Fmoc protection reaction with Fmoc-OSu has been reported to achieve yields exceeding 85% after crystallization when conducted in a THF/water mixture with Na₂CO₃ at a controlled pH of 8-10 . Studies have explored variations in base strength and concentration, as well as the ratio of organic solvent to water, to maximize the yield and purity of the Fmoc-protected amino acid google.comgoogle.comrsc.org. For the tert-butylation step, reaction temperature and time are critical. For example, increasing the temperature to 50°C improved the yield of an iodotyrosine derivative from Fmoc-Tyr(tBu)-OH to 63% researchgate.networktribe.com. The choice of catalyst and its stoichiometry also play a role, with studies investigating different silver salts and their impact on reaction outcomes researchgate.networktribe.com.
The drive towards "green chemistry" has influenced the development of more sustainable synthetic routes. This includes minimizing the use of hazardous solvents, reducing waste generation, and improving atom economy. While specific "green" protocols for this compound are not extensively detailed in the provided search results, general trends in peptide synthesis point towards aqueous-based reactions and the use of less toxic solvents rsc.orgmdpi.com. Microwave-assisted synthesis has also been explored for various peptide synthesis steps, potentially offering faster reaction times and improved yields, though direct application to this compound synthesis is not explicitly detailed in this context mdpi.commdpi.com.
Comparative Analysis of Different Synthetic Pathways
While specific comparative studies detailing multiple routes to this compound are not explicitly presented, the choice between Fmoc-Cl and Fmoc-OSu for N-protection is often guided by ease of handling and reaction control, with Fmoc-OSu generally being favored total-synthesis.com. The tert-butylation of the tyrosine hydroxyl group predominantly relies on isobutylene in the presence of acid catalysts due to its efficiency and established protocols google.comnii.ac.jpthieme-connect.com.
Compound List
this compound
L-Tyrosine
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Isobutylene
Sulfuric acid (H₂SO₄)
p-Toluenesulfonic acid (TsOH)
Sodium bicarbonate (NaHCO₃)
Sodium carbonate (Na₂CO₃)
Tetrahydrofuran (THF)
Dioxane
Ethyl acetate (B1210297) (EtOAc)
N-hydroxysuccinimide (OSu)
Trifluoroacetic acid (TFA)
Dicyclohexylcarbodiimide (DCC)
O-tert-butyl-L-tyrosine
Fmoc-L-Tyr(tBu)-OSu
Fmoc-Tyr(tBu)-2-chlorotrityl resin
Fmoc-Tyr(tBu)-Wang Resin
Fmoc-L-Tyr(SO₂ONp)-OH
Fmoc-Nme-Thr(tBu)-OH
Fmoc-L-Tyr(TBS)-OH
Fmoc-L-Tyr-OMe
Fmoc-Tyr(PO(OEt)₂)-OMe
this compound
Fmoc L Tyr 3 Tbu Oh in Solid Phase Peptide Synthesis Spps
Integration and Methodological Aspects in Fmoc/tBu SPPS Protocols
The Fmoc/tBu strategy relies on the orthogonal nature of its protecting groups, allowing for selective removal at different stages of the synthesis. Fmoc-L-Tyr(3-tBu)-OH fits seamlessly into this methodology.
Role in Preventing Tyrosine Side-Chain Acylation
Tyrosine possesses a phenolic hydroxyl group on its side chain, which is nucleophilic and susceptible to unwanted acylation during peptide bond formation nih.govpeptide.com. This side reaction can occur when activated amino acid carboxyl groups react with the unprotected phenolic hydroxyl, leading to the formation of ester linkages and generating impurities or deletion sequences nih.govpeptide.comresearchgate.net. This compound circumvents this issue by employing a tert-butyl (tBu) ether to protect the phenolic hydroxyl group peptide.comchemimpex.comcaymanchem.com. The bulky tBu group sterically hinders and electronically deactivates the hydroxyl, effectively preventing its participation in side reactions during coupling steps caymanchem.com. This protection is crucial for achieving high yields and purity of the final peptide product chemimpex.comcaymanchem.com.
Compatibility with Various Coupling Reagents in Peptide Bond Formation
Modern Fmoc/tBu SPPS protocols utilize a range of highly efficient coupling reagents to facilitate peptide bond formation, including carbodiimides like DIC (diisopropylcarbodiimide) often paired with additives such as HOBt (hydroxybenzotriazole) or Oxyma, as well as uronium/guanidinium salts like HBTU, HATU, and PyBOP iris-biotech.debiosynth.comnih.govjmcs.org.mx. A significant advantage of the tBu protecting group is its stability under the reaction conditions employed by these common coupling reagents peptide.comiris-biotech.debiosynth.comdrivehq.com. The tBu ether remains intact throughout the activation and coupling cycles, ensuring that the tyrosine side chain is selectively protected until the final cleavage step iris-biotech.denih.govcsic.esresearchgate.netpeptide.com. This compatibility allows for the broad application of this compound with various established coupling chemistries.
Orthogonal Protecting Group Chemistry in Peptide Assembly
The success of Fmoc/tBu SPPS hinges on the principle of orthogonal protection, where different protecting groups can be removed selectively under distinct chemical conditions without affecting each other or the growing peptide chain.
Selective Deprotection Mechanisms of Fmoc and tert-Butyl Groups
The Fmoc group, protecting the α-amino terminus of the amino acid, is labile to basic conditions. It is typically removed using a secondary amine, most commonly piperidine (B6355638) (e.g., 20% in DMF), which initiates a β-elimination mechanism, releasing dibenzofulvene as a byproduct nih.govresearchgate.netpeptide.comfiveable.metotal-synthesis.comnih.govyoutube.com. This deprotection occurs at each step of the synthesis cycle, freeing the N-terminus for the next amino acid coupling.
In contrast, the tert-butyl (tBu) group, protecting the tyrosine phenolic hydroxyl, is acid-labile. It is stable to the basic conditions used for Fmoc removal and remains on the side chain throughout the iterative coupling and deprotection cycles iris-biotech.debiosynth.comnih.govdrivehq.comresearchgate.netpeptide.com. The tBu group is removed concurrently with the cleavage of the peptide from the solid support, typically using a strong acid cocktail, predominantly Trifluoroacetic Acid (TFA), often in the presence of scavengers iris-biotech.debiosynth.comdrivehq.comresearchgate.netpeptide.compeptide.comsigmaaldrich.comresearchgate.net. This differential lability is the essence of orthogonality, allowing for controlled peptide elongation.
Advanced SPPS Techniques Employing this compound
This compound is a versatile building block that finds utility in various advanced SPPS techniques. Its inherent stability and predictable cleavage characteristics make it suitable for automated peptide synthesizers, contributing to high-throughput synthesis and reproducibility chemimpex.com. It is particularly valuable in the synthesis of complex or challenging peptide sequences that are prone to aggregation, where its presence can improve solvation and mitigate side reactions chempep.com. Furthermore, it remains a standard and reliable component in strategies aiming for high-purity peptide products, even as research explores minimal protection strategies drivehq.comacs.orgrsc.orgsigmaaldrich.com.
Data Tables
Table 1: Orthogonal Protection Strategy in Fmoc/tBu SPPS
| Protecting Group | Protected Moiety | Deprotection Reagent(s) | Deprotection Conditions | Stability during SPPS Cycles (Fmoc Deprotection) |
| Fmoc | α-Amino Group | Secondary amines (e.g., Piperidine, 4-Methylpiperidine) | Mild basic conditions (e.g., 20% Piperidine in DMF) | Removed |
| tert-Butyl (tBu) | Tyrosine Phenolic OH | Strong acids (e.g., Trifluoroacetic Acid - TFA) | Strong acidic conditions (e.g., 95% TFA with scavengers) | Stable |
Table 2: Compatibility of this compound with Common Coupling Reagents
| Coupling Reagent System | Typical Conditions | Stability of tBu Group |
| HBTU/DIPEA | N,N-Dimethylformamide (DMF) | Stable |
| HATU/DIPEA | N,N-Dimethylformamide (DMF) | Stable |
| DIC/HOBt | N,N-Dimethylformamide (DMF) | Stable |
| DIC/Oxyma | N,N-Dimethylformamide (DMF) | Stable |
| PyBOP/DIPEA | N,N-Dimethylformamide (DMF) | Stable |
Simultaneous Multiple Peptide Synthesis Methodologies
Simultaneous Multiple Peptide Synthesis (SMPS), often referred to as parallel synthesis or library synthesis, enables the rapid generation of numerous peptide sequences concurrently. A prominent methodology within SMPS that utilizes this compound is the "tea bag" strategy mdpi.com. This technique involves packaging resin beads, pre-loaded with individual amino acids or sequences, into porous bags, allowing for simultaneous reactions in multiple vessels mdpi.com.
This compound is a standard component in these multi-peptide synthesis protocols mdpi.com. The tea bag approach, adapted from earlier Boc/Bzl strategies, allows for the synthesis of a large number of peptide sequences simultaneously, significantly accelerating the discovery and optimization of peptide-based therapeutics and research tools mdpi.com. Research has shown that this method can achieve good performance even with diverse sequences, including those that might be challenging in single-peptide synthesis mdpi.com. Furthermore, optimizations have been made to enhance the environmental sustainability of this process, including reagent recycling systems that reduce solvent and deprotection reagent consumption by up to 25-30% and 50%, respectively, without compromising product quality mdpi.com. This efficiency and scalability make SMPS, with the inclusion of derivatives like this compound, a powerful tool for generating peptide libraries.
Data Table: Amino Acid Reagents in Tea Bag Synthesis
The following table lists common Fmoc-protected amino acids utilized in the tea bag strategy for simultaneous multiple peptide synthesis, highlighting the inclusion of Fmoc-L-Tyr(tBu)-OH mdpi.com.
| Fmoc-Amino Acid Derivative | Side Chain Protection |
| Fmoc-L-Ala-OH | None |
| Fmoc-L-Arg(Pbf)-OH | Pbf |
| Fmoc-L-Asn(Trt)-OH | Trt |
| Fmoc-L-Asp(OtBu)-OH | OtBu |
| Fmoc-L-Cys(Trt)-OH | Trt |
| Fmoc-L-Gln(Trt)-OH | Trt |
| Fmoc-L-Glu(tBu)-OH | tBu |
| Fmoc-L-Gly-OH | None |
| Fmoc-L-His(Trt)-OH | Trt |
| Fmoc-L-Ile-OH | None |
| Fmoc-L-Leu-OH | None |
| Fmoc-L-Lys(Boc)-OH | Boc |
| Fmoc-Met-OH | None |
| Fmoc-L-Phe-OH | None |
| Fmoc-L-Pro-OH | None |
| Fmoc-L-Ser(tBu)-OH | tBu |
| Fmoc-L-Thr(tBu)-OH | tBu |
| Fmoc-L-Trp(Boc)-OH | Boc |
| Fmoc-L-Tyr(tBu)-OH | tBu |
| Fmoc-L-Val-OH | None |
Automated Peptide Synthesis Applications
Automated peptide synthesis has revolutionized the field by enabling high-throughput production of peptides with reduced manual labor and increased reproducibility. This compound is a standard building block in automated SPPS platforms, where it is incorporated into peptide chains using pre-programmed cycles of deprotection, activation, and coupling pubcompare.ai. These automated synthesizers, such as the Activo-P14, employ standard Fmoc/tBu strategies to construct peptides efficiently pubcompare.ai.
Research has explored various aspects of automated synthesis, including the evaluation of different Fmoc removal reagents. For instance, the use of 4-methylpiperidine (B120128) as an alternative to piperidine for Fmoc deprotection in automated SPPS-Fmoc/tBu has been investigated, demonstrating comparable purities and yields to traditional methods scielo.org.mxredalyc.org. This highlights the robustness of automated protocols even with reagent variations. Applications in automated synthesis include the preparation of peptide analogues, such as neurotensin (B549771) (NT) analogues, which have been synthesized with yields ranging from 26% to 59% and purities exceeding 95% pubcompare.ai. The ability to reliably incorporate residues like this compound into complex sequences via automation is critical for drug discovery, diagnostics, and fundamental biological research.
Data Table: Yields of NT Analogues Synthesized via Automated SPPS
The following table presents typical yield data for neurotensin (NT) analogues synthesized using automated solid-phase peptide synthesis, demonstrating the practical outcomes achievable with standard Fmoc/tBu chemistry, which includes the use of this compound pubcompare.ai.
| Peptide Analogue Type | Synthesis Method | Yield Range | Purity (by HPLC) |
| NT Analogues | Automated SPPS (Fmoc/tBu) | 26% - 59% | >95% |
Compound List
this compound (also referred to as Fmoc-Tyr(tBu)-OH)
Fmoc-L-Ala-OH
Fmoc-L-Arg(Pbf)-OH
Fmoc-L-Asn(Trt)-OH
Fmoc-L-Asp(OtBu)-OH
Fmoc-L-Cys(Trt)-OH
Fmoc-L-Gln(Trt)-OH
Fmoc-L-Glu(tBu)-OH
Fmoc-L-Gly-OH
Fmoc-L-His(Trt)-OH
Fmoc-L-Ile-OH
Fmoc-L-Leu-OH
Fmoc-L-Lys(Boc)-OH
Fmoc-Met-OH
Fmoc-L-Phe-OH
Fmoc-L-Pro-OH
Fmoc-L-Ser(tBu)-OH
Fmoc-L-Thr(tBu)-OH
Fmoc-L-Trp(Boc)-OH
Fmoc-L-Val-OH
Piperidine
4-Methylpiperidine
N,N-dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
N,N′-diisopropylcarbodiimide (DIC)
OxymaPure®
HBTU
HCTU
Derivatization and Functionalization of Fmoc L Tyr 3 Tbu Oh
Synthesis of Chemically Modified Tyrosine Analogs
The inherent structure of Fmoc-l-tyr(3-tbu)-oh allows for targeted modifications at various positions, leading to a range of specialized tyrosine derivatives.
Halogenation Studies (e.g., Iodotyrosine and Fluorotyrosine Derivatives)
Halogenation of the tyrosine ring, particularly at the 3-position, is a common strategy to introduce novel properties. Research has focused on synthesizing 3-iodo-Fmoc-L-tyrosine(3-tBu)-OH and 3-fluoro-Fmoc-L-tyrosine(3-tBu)-OH. These halogenated analogs are valuable for various applications, including structural studies, as labels for protein analysis, and as intermediates in cross-coupling reactions to create bi-aryl tyrosine derivatives. For instance, studies have demonstrated the synthesis of Fmoc/OtBu orthogonally protected iodotyrosine via silver-mediated iodination of Fmoc-Tyr(tBu)-OH, achieving yields of approximately 58% over two steps researchgate.networktribe.com. These iodinated derivatives can then be subjected to Suzuki-Miyaura cross-coupling reactions to yield unnatural bi-aryl amino acids researchgate.networktribe.com.
Phosphorylation and Sulfonation Approaches
The phenolic hydroxyl group of tyrosine is a key site for post-translational modifications like phosphorylation and sulfation, which are critical for regulating protein function. This compound can be directly phosphorylated or sulfonated to create Fmoc-phosphotyrosine and Fmoc-sulfotyrosine derivatives. These modified building blocks are essential for synthesizing peptides that mimic these natural modifications, enabling studies on enzyme activity and signaling pathways peptide.comiris-biotech.deresearchgate.netnih.govthieme-connect.denih.govsigmaaldrich-jp.com. For example, the synthesis of Fmoc-Tyr(SO3nP)-OH involves protecting the sulfate (B86663) group with a neopentyl (Np) moiety, which enhances stability during Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent cleavage steps sigmaaldrich-jp.com. Similarly, research into Fmoc-Tyr(PO3tBu2)-OH has enabled efficient preparation of Tyr(P)-containing peptides for use as substrates in protein tyrosine phosphatase studies nih.gov.
Strategies for Bioconjugation Applications
This compound and its derivatives are instrumental in creating sophisticated bioconjugates for targeted delivery systems and therapeutic agents.
Covalent Attachment to Biomacromolecules for Targeted Systems
The incorporation of this compound into peptide sequences allows for the subsequent attachment of these peptides to larger biomacromolecules like antibodies or nanoparticles. This strategy is fundamental in developing targeted drug delivery systems, where the peptide moiety guides the conjugate to specific cells or tissues. For example, peptides containing modified tyrosine residues can be designed as components of antibody-drug conjugates (ADCs) or used in targeted cancer therapies chemimpex.comiris-biotech.de. The ability to precisely control the peptide sequence and its attachment point is crucial for optimizing the efficacy and reducing off-target effects of these therapeutic systems.
PEGylation and Glycoconjugation Methodologies
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common method to improve the pharmacokinetic properties of peptides, such as increasing their solubility, stability, and circulation half-life. This compound can be incorporated into peptides that are subsequently PEGylated, often via the tyrosine residue or other functional groups introduced through its modification. Similarly, glycoconjugation, the attachment of carbohydrate moieties, can also be achieved using derivatives of this compound, leading to glycopeptides with altered biological activities and recognition properties researchgate.netsigmaaldrich.comnih.govacs.org.
Development of Unnatural Amino Acid Building Blocks
This compound serves as a versatile starting point for the synthesis of a wide array of unnatural amino acids (UAAs). By modifying the tyrosine scaffold, researchers can introduce diverse side chains, functionalities, and stereochemistries not found in the 20 standard amino acids. These novel building blocks are critical for expanding the chemical space accessible in peptide synthesis, enabling the creation of peptidomimetics, peptides with enhanced stability against proteases, or peptides with novel pharmacological activities chemimpex.comchemimpex.comchemimpex.com. For instance, fluorinated tyrosine derivatives like Fmoc-Tyr(3-F,tBu)-OH have been synthesized and explored for their potential in creating cyclic peptides with high membrane permeability dcchemicals.commedchemexpress.com.
Advanced Applications of Fmoc L Tyr 3 Tbu Oh in Chemical Biology
Engineering of Bioactive Peptides and Peptidomimetics
The incorporation of Fmoc-L-Tyr(3-tBu)-OH into peptide sequences offers researchers a powerful tool for designing peptides with enhanced biological relevance and stability.
Design and Construction of Cyclic Peptide Structures
This compound is utilized in the design and synthesis of cyclic peptides. The specific placement of the tert-butyl group can influence the peptide's folding and the efficiency of cyclization reactions. Cyclic peptides often exhibit greater conformational rigidity and enhanced stability compared to their linear counterparts, which can translate to improved biological activity and reduced susceptibility to proteolysis. Research has shown that modified amino acids like Fmoc-Tyr(tBu)-OH can be incorporated into cyclic peptide libraries, contributing to the discovery of novel therapeutic agents nih.govnih.govmedchemexpress.com.
Role in Protein Engineering and Site-Specific Protein Modification
In protein engineering, this compound can be employed to introduce modified tyrosine residues into peptides or peptide fragments that are subsequently incorporated into larger protein structures. This allows for the study of structure-function relationships, the enhancement of binding affinities, or the introduction of specific chemical handles for further modification. The ability to selectively deprotect the tyrosine side chain after incorporation into a peptide sequence makes it suitable for site-specific modifications, such as labeling or conjugation to other molecules chemimpex.comchemimpex.com. For instance, tyrosine residues are known to be involved in the redox catalysis of various enzymes, and modified tyrosine derivatives can be used to probe these functions peptide.com.
Investigation of Self-Assembled Structures and Supramolecular Assemblies
This compound, along with other Fmoc-protected amino acids, has emerged as a key component in the field of supramolecular chemistry, particularly in the study of self-assembly.
Mechanisms of Self-Assembly and Morphology Control
The self-assembly of this compound into ordered nanostructures is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The Fmoc group and the tert-butyl moiety play crucial roles in dictating the assembly process and the resulting morphologies. Studies have shown that Fmoc-Tyr(tbu)-OH can self-assemble into various well-defined structures, such as fibers, spheres, and flower-like arrangements, depending on concentration, temperature, and solvent conditions researchgate.netchemrxiv.orgresearchgate.netresearchgate.netresearchgate.net. The tert-butyl group, by increasing hydrophobicity, can promote the formation of β-sheet-like structures . Researchers are actively investigating the mechanisms behind these self-assembly processes to control morphology for specific applications researchgate.netchemrxiv.orgresearchgate.netresearchgate.netresearchgate.netchemrxiv.org.
Fabrication of Novel Biomaterials from Self-Assembled Tyrosine Derivatives
The ability of this compound to self-assemble into ordered structures opens avenues for the fabrication of novel biomaterials. These self-assembled systems can form hydrogels, nanofibers, and other nanostructures with potential applications in drug delivery, tissue engineering, and biosensing. The controlled morphology and tunable properties of these materials, influenced by the specific chemical modifications, make them attractive for advanced biomedical applications sigmaaldrich.com. For example, Fmoc-amino acid derivatives have been explored for their ability to form hydrogels capable of controlled drug release sigmaaldrich.comfrontiersin.org.
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Product Analysis and Purity Assessment
Chromatographic methods are indispensable for evaluating the purity of Fmoc-l-tyr(3-tbu)-oh and for separating it from potential impurities or byproducts generated during synthesis or storage.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Typically, reversed-phase HPLC (RP-HPLC) is employed, utilizing a non-polar stationary phase and a polar mobile phase. This technique allows for the separation of the target compound from related substances, starting materials, and degradation products based on differences in their hydrophobicity.
The purity of commercially available this compound is generally reported to be ≥98.0% by HPLC sigmaaldrich.comsigmaaldrich.comsrlchem.com, with some suppliers specifying ≥99.0% chemimpex.com. This high level of purity is critical for its application in peptide synthesis, where even minor impurities can lead to truncated sequences, deletion sequences, or side reactions, ultimately compromising the yield and quality of the final peptide product phenomenex.com. HPLC analysis also plays a role in monitoring the stability of the compound under various storage conditions and in assessing the efficiency of purification steps phenomenex.com.
Table 6.1.1: Typical HPLC Purity Assessment for this compound
| Compound | Typical Purity (HPLC) | Key Applications | Reference |
| This compound | ≥98.0% | Peptide synthesis, Drug development | sigmaaldrich.comsigmaaldrich.comsrlchem.com |
| This compound | ≥99.0% | Peptide synthesis, Pharmaceutical research | chemimpex.com |
| Fmoc-O-tert-butyl-L-tyrosine | ≥99.5% (Chiral HPLC) | Peptide synthesis, Pharmaceutical research |
Given that this compound is an amino acid derivative, maintaining its enantiomeric purity (L-configuration) is of utmost importance. The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides, which may exhibit altered biological activity, reduced efficacy, or even adverse effects in pharmaceutical applications rsc.org. Chiral HPLC is the primary method for determining and ensuring the enantiomeric purity of this compound.
Various chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux Cellulose-2, Lux Cellulose-3) or macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), have demonstrated effectiveness in resolving Fmoc-protected amino acids phenomenex.comsigmaaldrich.comsigmaaldrich.com. These techniques allow for the separation of the L- and D-enantiomers, enabling the quantification of enantiomeric excess (ee) and ensuring that the material meets stringent chiral purity specifications, often exceeding 99% ee rsc.org.
Table 6.1.2: Chiral HPLC for Fmoc-Protected Amino Acid Derivatives
| CSP Type | Mobile Phase Mode | Target Analytes | Resolution Achieved (Example) | Reference |
| Polysaccharide-based (e.g., Lux Cellulose-2) | Reversed Phase | Fmoc-protected α-amino acids | Baseline resolution for most | phenomenex.com |
| Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T, R) | Reversed Phase / Polar Organic | Fmoc-protected amino acids, N-blocked amino acids | High selectivity and resolution | sigmaaldrich.comsigmaaldrich.com |
Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and bonding environment of this compound, confirming its identity and offering insights into its chemical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for confirming the chemical structure of this compound. It allows for the unambiguous assignment of protons and carbons to specific atoms within the molecule, verifying the presence and connectivity of the Fmoc group, the tyrosine residue, and the tert-butyl protecting group.
While specific detailed ¹H NMR spectra for this compound are not extensively detailed in the provided snippets, typical signals expected would include:
Fmoc protons: Aromatic signals in the δ 7.0-8.0 ppm range, and the methylene (B1212753) protons of the Fmoc linker around δ 4.2-4.4 ppm.
Tyrosine ring protons: Aromatic signals characteristic of a para-substituted benzene (B151609) ring, typically in the δ 6.8-7.2 ppm range.
tert-Butyl protons: A sharp singlet integrating for nine protons, usually observed around δ 1.3-1.5 ppm, indicative of the protected hydroxyl group.
Alpha-proton: The proton on the chiral center of the amino acid, typically observed around δ 4.3-4.5 ppm.
Carboxylic acid proton: A broad signal, often observed at higher chemical shifts, which may exchange with solvent.
NMR is also utilized in studies exploring the self-assembly of Fmoc-protected amino acids, where it can help elucidate the supramolecular interactions driving the formation of nanostructures acs.orgnih.gov.
Table 6.2.1: Expected ¹H NMR Chemical Shift Regions for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Fmoc Aromatic Protons | 7.0 – 8.0 | Characteristic signals of the fluorenyl group |
| Fmoc Methylene (CH₂) | 4.2 – 4.4 | Adjacent to the aromatic Fmoc ring |
| Tyrosine Aromatic Protons | 6.8 – 7.2 | Para-substituted phenyl ring |
| tert-Butyl (CH₃)₃C | 1.3 – 1.5 | Singlet, nine equivalent protons |
| Alpha-Proton (CH) | 4.3 – 4.5 | On the chiral center of the amino acid |
| Carboxylic Acid Proton (COOH) | Variable (often > 10) | Broad, may exchange with solvent |
Infrared (IR) and Raman spectroscopy are valuable for identifying the presence of key functional groups within this compound. These vibrational spectroscopies provide characteristic absorption or scattering bands corresponding to specific molecular vibrations.
For this compound, characteristic IR bands would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.
C=O stretching: The carbonyl groups of the Fmoc carbamate (B1207046) and the carboxylic acid are strong absorptions, usually found around 1680-1750 cm⁻¹. The Fmoc carbamate carbonyl is often around 1700-1730 cm⁻¹, while the carboxylic acid carbonyl is typically around 1700-1720 cm⁻¹.
C-O stretching: Bands associated with the ether linkage of the tert-butyl group and the carbamate ester are expected in the fingerprint region.
Aromatic C=C stretching: Bands in the 1500-1650 cm⁻¹ region.
These techniques can also provide insights into molecular interactions, such as hydrogen bonding, which can be relevant in studies of self-assembly or in solution acs.orgnih.gov.
Table 6.2.2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes | Reference |
| N-H Stretch (Fmoc carbamate) | ~3300-3350 | Broad band | rsc.org |
| C=O Stretch (Fmoc carbamate) | ~1700-1730 | Strong absorption | rsc.org |
| C=O Stretch (Carboxylic acid) | ~1700-1720 | Strong absorption | rsc.org |
| C-O Stretch (Ether/Ester) | ~1000-1300 | Within fingerprint region | rsc.org |
| Aromatic C=C Stretch | ~1500-1650 | Multiple bands | rsc.org |
Mass Spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound, thereby verifying its identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used.
The molecular weight of this compound (C₂₈H₂₉NO₅) is approximately 459.5 g/mol sigmaaldrich.comsrlchem.comchemimpex.comchemimpex.comcaymanchem.comiris-biotech.de. MS analysis typically detects the protonated molecular ion ([M+H]⁺) at m/z 460.5 or other adducts depending on the ionization method and matrix used. This verification is essential for confirming that the synthesis has yielded the correct product and for identifying any potential byproducts with different molecular masses rsc.orgarkat-usa.orgrsc.org.
Table 6.2.3: Mass Spectrometric Verification of this compound
| Compound | Calculated Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Method(s) Used | Reference |
| This compound | 459.5 | 460.5 | ESI-MS, MALDI-TOF MS, LC-MS | rsc.orgarkat-usa.orgrsc.org |
Advanced Microscopy Techniques for Structural Characterization of Self-Assembled Systems
The investigation of self-assembled systems relies heavily on advanced microscopy techniques to visualize and understand the intricate structures formed by molecules. For N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (this compound), microscopy plays a crucial role in elucidating the morphology and structural transitions of its self-assembled architectures under varying environmental conditions.
Optical Microscopy in Self-Assembly Studies
Optical microscopy has been a primary and effective tool for characterizing the self-assembled structures of this compound researchgate.netchemrxiv.org. This technique allows for the direct observation of the macroscopic and microscopic morphologies generated by the compound in solution. Research has demonstrated that this compound can form well-defined supramolecular structures, notably sphere-like aggregates and fibrous assemblies, with their formation being sensitive to parameters such as concentration and temperature researchgate.netchemrxiv.org.
Observed Morphologies and Transitions
Studies have detailed specific morphological transformations of this compound based on experimental conditions. At a concentration of 5 mM and under room temperature conditions, the compound is observed to self-assemble into distinct sphere-like structures researchgate.netchemrxiv.org. A significant change in morphology is noted when the temperature is elevated to 70°C. Under these higher temperature conditions, the sphere-like assemblies undergo a transition, transforming into fibers researchgate.netchemrxiv.org. These findings highlight the dynamic nature of this compound self-assembly and its responsiveness to thermal stimuli, providing critical insights into the underlying molecular packing and interaction mechanisms.
Data Table of Morphological Observations
| Compound | Concentration | Temperature | Observed Morphology | Microscopy Technique |
| This compound | 5 mM | Room Temperature | Sphere-like | Optical Microscopy |
| This compound | 5 mM | 70°C | Fibers-like | Optical Microscopy |
Detailed Research Findings
The self-assembly of this compound into sphere-like aggregates at ambient temperatures (e.g., 5 mM) provides a foundational understanding of its initial supramolecular organization researchgate.netchemrxiv.org. The subsequent morphological transition to fibrous structures upon heating to 70°C is particularly noteworthy. This transformation suggests an alteration in the intermolecular forces, such as hydrogen bonding or π-π stacking, which are crucial for stabilizing the self-assembled architectures researchgate.netchemrxiv.org. These observations are instrumental in comprehending the dynamic behavior of this compound self-assembly and offer potential pathways for designing materials with tunable properties through controlled environmental manipulation.
Theoretical and Computational Studies on Fmoc L Tyr 3 Tbu Oh and Its Derivatives
Molecular Modeling and Conformation Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Fmoc-L-Tyr(3-tBu)-OH and how its shape influences its behavior. The presence of the bulky 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) groups significantly restricts the conformational freedom of the tyrosine residue, impacting its aggregation properties and its reactivity in peptide synthesis. researchgate.net
Computational studies on Fmoc-protected amino acids often employ methods like molecular dynamics (MD) and Monte Carlo simulations to explore the potential energy surface of the molecule. nih.gov These simulations can predict the most stable conformations in different environments, such as in various solvents or when interacting with other molecules. For instance, modeling can elucidate how the steric hindrance from the tBu group on the phenol (B47542) ring and the large Fmoc group on the amine dictate the preferred dihedral angles (phi, psi) of the amino acid backbone. This information is crucial for designing peptide sequences, as the conformation of individual amino acids can influence the secondary structure of the final peptide.
Studies on similar Fmoc-protected amino acids have shown that interactions such as π-π stacking of the fluorenyl groups play a significant role in their self-assembly behavior. researchgate.net Computational models can quantify these interactions and predict the formation of various nanostructures, which is a key property of these molecules.
Table 1: Computational Methods in Molecular Modeling and Conformation Analysis
| Method | Application for this compound | Key Insights |
| Molecular Mechanics (MM) | Energy minimization to find stable conformers. | Provides geometries and relative energies of different conformations. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time in a specific environment (e.g., solvent). | Reveals conformational flexibility, solvent effects, and potential for aggregation. nih.gov |
| Monte Carlo (MC) Simulations | Exploring a wide range of conformations by random sampling. | Identifies low-energy conformational states. |
| Quantum Mechanics (QM) | High-accuracy calculation of electronic structure and energy for specific conformations. | Provides precise geometric parameters and energies for validating MM force fields. nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. nih.govscielo.org.mx These calculations can map the entire reaction pathway, identifying transition states and intermediates, and determining activation energies.
A key reaction is the deprotection of the Fmoc group, which is typically achieved using a base like piperidine (B6355638). iris-biotech.de Quantum chemical models can simulate the step-by-step mechanism of this process, clarifying the role of the base in abstracting the acidic proton on the fluorenyl group and the subsequent elimination reaction that liberates the free amine.
Another critical area is the peptide coupling step, where the carboxylic acid of this compound is activated and reacts with the amino group of another amino acid. researchgate.net Calculations can be used to:
Investigate the mechanism of various coupling reagents (like HATU) with the carboxylic acid. researchgate.net
Determine the activation barriers for peptide bond formation.
Analyze potential side reactions, such as racemization at the alpha-carbon. By modeling the transition states for both the desired product and potential epimers, the likelihood of racemization under different conditions can be predicted.
For example, studies on the reaction of amino acids with radicals like OH can be modeled to understand potential degradation pathways, with DFT calculations providing activation energies and reaction rate constants. scielo.org.mx Similar approaches can be applied to understand the stability of the tBu protecting group during synthesis. wikipedia.org
Table 2: Example of Calculated Properties from Quantum Chemical Studies on Amino Acid Reactions
| Reaction | Computational Method | Calculated Property | Significance |
| H-abstraction from Leucine by OH radical | DFT (B3LYP) | Activation Energy | Predicts the most likely site of oxidative damage. scielo.org.mx |
| Nitrotyrosine formation | DFT (B3LYP) | Reaction Pathway | Elucidates the mechanism of tyrosine modification by reactive nitrogen species. researchgate.net |
| Fmoc-group cleavage | Not specified | Transition State Geometry | Explains the efficiency of piperidine in removing the Fmoc protecting group. |
Prediction of Reactivity and Selectivity in Peptide Coupling Reactions
Computational methods are increasingly used to predict the reactivity and selectivity of amino acids in peptide coupling reactions, helping to optimize synthesis protocols and minimize unwanted byproducts. researchgate.net For this compound, computational models can help address several key challenges in solid-phase peptide synthesis (SPPS). caymanchem.com
The reactivity of the carboxyl group can be influenced by the electronic properties of the entire molecule. Computational models can calculate parameters like atomic charges and electrostatic potentials to predict how readily the carboxyl group will be activated by coupling reagents. The bulky nature of the Fmoc and tBu groups can sterically hinder the approach of the incoming nucleophile (the amino group of the next residue). Molecular modeling can simulate the coupling reaction to assess the degree of this steric hindrance and compare the reactivity of this compound to other, less bulky amino acid derivatives.
Furthermore, these models can predict potential side reactions. For instance, although more common for residues like Aspartate, side-chain reactions can be a concern. iris-biotech.de Computational analysis can help determine if the tert-butyl ether protecting the phenolic hydroxyl group is truly stable under various reaction conditions, particularly during the repetitive acid treatments that might be used in some synthesis strategies. wikipedia.org By comparing the activation energies for the desired coupling reaction versus potential side reactions, chemists can select optimal coupling agents and conditions to maximize the yield of the target peptide. researchgate.net
Table 3: Factors Influencing Peptide Coupling Reactivity and Their Computational Prediction
| Factor | Description | Computational Approach | Predicted Outcome |
| Steric Hindrance | The bulky Fmoc and tBu groups may slow down the reaction. | Molecular dynamics and docking simulations of the coupling partners. | Relative reaction rates; prediction of difficult coupling sequences. |
| Electronic Effects | The electron-donating/withdrawing nature of the side chain can affect carboxyl activation. | Quantum chemical calculations of atomic charges and frontier molecular orbitals. | Reactivity indices for the carboxyl carbon. |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation. | Calculation of the energy barrier for proton abstraction from the α-carbon in the activated intermediate. | Prediction of racemization propensity with different coupling reagents. |
| Side-Chain Reactions | Unwanted reactions involving the protected phenol group. | Calculation of activation energies for potential side reactions (e.g., tBu group cleavage). | Assessment of protecting group stability under specific reaction conditions. |
Emerging Research Directions and Future Perspectives
Integration into Advanced Peptide-Based Drug Discovery Platforms
Fmoc-L-Tyr(3-tBu)-OH is a critical component in the development of novel peptide-based therapeutics, contributing to enhanced stability, bioavailability, and therapeutic efficacy. nbinno.comchemimpex.com Its integration into advanced drug discovery platforms facilitates the synthesis of complex and modified peptides that are central to addressing a wide range of diseases.
The tert-butyl protection of the tyrosine hydroxyl group is particularly advantageous as it prevents potential side reactions, such as acylation, during peptide synthesis, ensuring the integrity of the final peptide product. nbinno.comcaymanchem.com This level of control is paramount in the synthesis of bioactive peptides and pharmaceuticals where precise amino acid sequences are crucial for their function. chemimpex.com
A significant area of application for this compound is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs highly effective in the treatment of type 2 diabetes and obesity. cnr.itnih.gov For instance, in the convergent synthesis strategies for liraglutide (B1674861) and semaglutide, Fmoc-protected amino acids, including Fmoc-L-Tyr(tBu)-OH, are employed in the stepwise solid-phase synthesis of peptide fragments. cnr.itgoogle.com The stability and compatibility of this compound with various coupling reagents contribute to higher yields and purity of these complex therapeutic peptides. chemimpex.com
| Therapeutic Peptide Class | Role of this compound | Key Advantages Conferred |
| GLP-1 Receptor Agonists | Essential building block in the solid-phase synthesis of peptide fragments for drugs like Liraglutide and Semaglutide. cnr.itgoogle.com | Ensures high purity and yield of the final peptide by preventing side reactions at the tyrosine residue. nbinno.com |
| Neurological Disorder Therapeutics | Used in the development of peptide drugs targeting neurological conditions. chemimpex.com | Enhances the stability and bioavailability of the peptide drugs. nbinno.comchemimpex.com |
| Cancer Therapeutics | Incorporated into peptide-based therapeutics for cancer treatment. chemimpex.com | Leveraged to improve the efficacy and reduce potential side effects of the treatment. chemimpex.com |
Novel Applications in Diagnostic Reagent and Biosensor Development
The precise control over peptide sequences afforded by using this compound is also being leveraged in the development of sophisticated diagnostic reagents and biosensors. nbinno.com Peptides are increasingly utilized as biorecognition elements in biosensors due to their high stability and selectivity for target analytes, such as disease biomarkers. mdpi.comnih.gov
Electrochemical biosensors, in particular, represent a promising application for peptides synthesized using this protected amino acid. mdpi.comnih.govresearchgate.net These biosensors can be designed to detect specific proteins, with the peptide sequence acting as the recognition element. nih.gov For example, peptide-based biosensors are being developed to detect the activity of protein tyrosine kinases, which are often dysregulated in various diseases. researchgate.net In such sensors, a specific peptide substrate for the kinase is immobilized on an electrode. The phosphorylation of the tyrosine residue can then be detected electrochemically. The synthesis of these specific peptide substrates would typically employ the Fmoc/tBu strategy, where Fmoc-L-Tyr(tBu)-OH would be a crucial building block to introduce the target tyrosine residue in a protected form. nih.gov
Furthermore, peptides containing tyrosine can be used in the development of fluorescent biosensors, as the tyrosine residue itself can exhibit endogenous fluorescence. mdpi.com By incorporating this compound into a peptide sequence, researchers can precisely position this fluorescent probe within the biorecognition element of a biosensor.
| Biosensor/Diagnostic Application | Role of Peptides Synthesized with this compound | Detection Principle |
| Protein Tyrosine Kinase Activity | The synthesized peptide acts as a specific substrate for the target kinase. researchgate.net | Electrochemical detection of the phosphorylation or dephosphorylation of the tyrosine residue. researchgate.net |
| Disease Biomarker Detection | Peptides serve as highly selective biorecognition elements for specific protein biomarkers. nih.gov | Changes in electrochemical signals upon binding of the biomarker to the peptide. mdpi.comresearchgate.net |
| Fluorescent Probes | Incorporation of tyrosine provides an intrinsic fluorescent signal. mdpi.com | Modulation of fluorescence upon interaction with the target analyte. mdpi.com |
Innovations in Sustainable Chemical Synthesis Utilizing this compound
The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. rsc.org In the realm of peptide synthesis, a significant effort is being made to "green" the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS), a process that traditionally utilizes large volumes of hazardous solvents like N,N-dimethylformamide (DMF). rsc.orgdoaj.org
Research into greener alternatives for SPPS is exploring the use of more benign solvents. Studies have shown that binary mixtures of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-Me-THF), can be viable alternatives to DMF for both coupling and Fmoc-deprotection steps. bachem.com These alternative solvent systems are compatible with standard Fmoc-protected amino acids like this compound.
Another significant innovation is the development of water-soluble protecting groups to enable aqueous-phase peptide synthesis. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group, a sulfonated derivative of Fmoc, imparts water solubility to the protected amino acid, allowing for peptide synthesis to be conducted in an aqueous environment. researchgate.netrsc.orgsemanticscholar.orgnih.gov This approach dramatically reduces the reliance on organic solvents. The synthesis of Smoc-protected amino acids, including Smoc-L-Tyr(tBu)-OH, has been successfully demonstrated. researchgate.net
Furthermore, innovative synthesis protocols are being developed to minimize waste. The "tea bag" method for simultaneous parallel peptide synthesis, for example, has been optimized for the Fmoc/tBu strategy and incorporates reagent recycling, leading to a significant reduction in solvent and reagent consumption. mdpi.com Such protocols are fully compatible with the use of this compound.
| Innovation in Sustainable Synthesis | Description | Relevance to this compound |
| Green Solvents | Replacement of hazardous solvents like DMF with more environmentally benign alternatives or binary mixtures. rsc.orgdoaj.orgbachem.com | This compound is compatible with these greener solvent systems, allowing for more sustainable peptide synthesis. |
| Water-Soluble Protecting Groups (Smoc) | A sulfonated derivative of Fmoc that enables peptide synthesis in aqueous media. researchgate.netrsc.orgsemanticscholar.orgnih.gov | Smoc-L-Tyr(tBu)-OH can be synthesized and used in aqueous SPPS, drastically reducing organic solvent waste. researchgate.net |
| Waste-Reducing Protocols ("Tea Bag" Method) | A method for parallel peptide synthesis that includes steps for recycling reagents and solvents. mdpi.com | This protocol, which utilizes the Fmoc/tBu strategy, is compatible with this compound and significantly improves the sustainability of peptide synthesis. |
Q & A
Q. What are the optimal storage conditions for Fmoc-L-Tyr(3-tBu)-OH to ensure stability during peptide synthesis?
- Methodological Answer : this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). To prevent degradation caused by freeze-thaw cycles, prepare aliquots of stock solutions in anhydrous solvents like DMSO or DMF. Heating the compound to 37°C and brief sonication can improve solubility before use. Avoid exposure to moisture, as the tert-butyl (tBu) group is acid-sensitive and may hydrolyze under humid conditions .
Q. How should this compound be solubilized for incorporation into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Dissolve the compound in DMF or DCM (common SPPS-compatible solvents) at concentrations ≤10 mM. For recalcitrant solubility:
Warm the vial to 37°C in a heating block.
Sonicate for 5–10 minutes.
Vortex briefly to homogenize.
Avoid aqueous solvents, as the tBu protection is labile under acidic or prolonged basic conditions. Confirm solubility using LC-MS to detect aggregation or degradation .
Advanced Research Questions
Q. How does the tert-butyl protection in this compound influence coupling efficiency compared to unprotected tyrosine or alternative protecting groups?
- Methodological Answer : The tert-butyl group shields the phenolic hydroxyl group of tyrosine, preventing side reactions (e.g., oxidation or undesired crosslinking) during SPPS. Compared to unprotected tyrosine, the tBu group:
- Reduces steric hindrance compared to bulkier groups like 2,6-dichlorobenzyl (Cl₂-Bzl).
- Enhances stability under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF).
| Protecting Group | Stability in Piperidine | Coupling Efficiency (%)* |
|---|---|---|
| tBu | High | 85–90 |
| Cl₂-Bzl | Moderate | 70–75 |
| Unprotected | Low | <50 |
| *Efficiency measured via HPLC after SPPS . |
Q. What strategies mitigate side reactions when incorporating this compound into peptides with aggregation-prone sequences?
- Methodological Answer : Aggregation-prone sequences require backbone amide protection (e.g., pseudoproline dipeptides) or low-temperature coupling :
Use HATU/DIPEA as coupling reagents for rapid activation.
Perform couplings at 4°C to reduce β-sheet formation.
Incorporate pseudoproline motifs (e.g., Fmoc-L-Tyr(tBu)-L-Ser[PSI(Me,Me)pro]-OH) to disrupt secondary structures .
Monitor reaction progress via Kaiser test or FT-IR for real-time amide bond formation analysis.
Q. How can this compound be selectively deprotected in the presence of acid-sensitive residues?
- Methodological Answer : The tBu group is removed with trifluoroacetic acid (TFA) during global deprotection (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane for 2 hours). For orthogonal deprotection:
- Use mild acidic conditions (1% TFA in DCM) if other acid-labile groups (e.g., Boc) are present.
- For peptides with base-sensitive motifs, employ photocleavable protecting groups (e.g., NVOC) to avoid piperidine exposure .
Key Research Findings
- Stereochemical Integrity : The tert-butyl group preserves tyrosine’s chirality during prolonged SPPS, critical for bioactive peptide folding .
- Orthogonal Deprotection : Sequential removal of Fmoc (piperidine) and tBu (TFA) allows modular synthesis of multi-protected peptides .
- Applications : Used in synthesizing tyrosine-phosphorylated peptides for kinase studies and antibody-drug conjugates (ADCs) requiring stable hydroxyl protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
